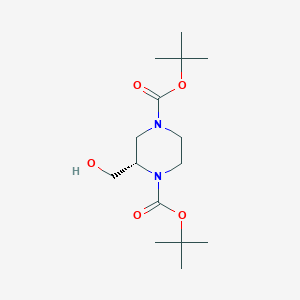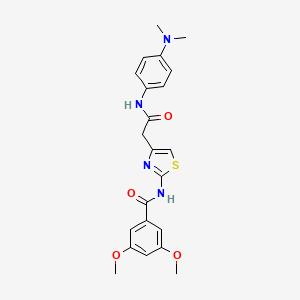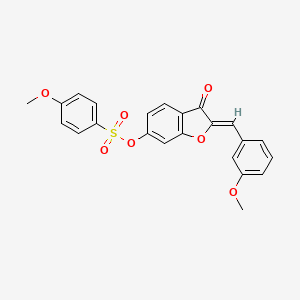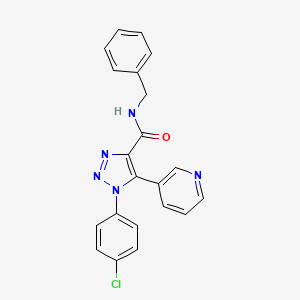![molecular formula C22H21N3O2 B2695733 3-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one CAS No. 1326880-01-6](/img/structure/B2695733.png)
3-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one” is a chemical compound with the molecular formula C22H21N3O2 . It has a molecular weight of 359.429.
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a quinolin-4(1H)-one core, substituted at the 1-position with a propyl group and at the 3-position with a 3,4-dimethylphenyl-1,2,4-oxadiazol-5-yl group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 358.40 . It is recommended to be stored long-term in a cool, dry place .科学的研究の応用
Antitubercular Activity
Research on modifications of isoniazid (INH) structure, including the use of N-substituted 5-(pyridine-4-yl)-1,3,4-oxadiazole-2-amine derivatives, has shown significant in vitro anti-tubercular activity against various Mycobacterium species. Derivatives like 2-Isonicotinoyl-N-(4-octylphenyl) hydrazinecarboxamide have demonstrated efficacy comparable to INH, highlighting the potential of 1,3,4-oxadiazole derivatives in developing new leads for anti-tuberculosis compounds (Asif, 2014).
Nutritional Aspects and Cancer Research
The formation of heterocyclic amines (HAs) in cooked meats and their implications in human breast cancer have been extensively studied. Compounds like PhIP, derived from cooking beef, have been shown to cause mammary gland cancer in rats, suggesting the role of food-derived HAs as etiologic agents in human breast cancer. This highlights the importance of understanding the interaction between dietary factors and carcinogenesis (Snyderwine, 1994).
Therapeutic Worth of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazole derivatives, due to their ability to effectively bind with various enzymes and receptors, exhibit a wide range of bioactivities. They have been found useful in treating different ailments, indicating their significant therapeutic value. Research in this area has become a focal point for scientists aiming to develop new medicinal agents (Verma et al., 2019).
Environmental Remediation
The application of redox mediators in conjunction with oxidoreductive enzymes has shown promise in the treatment of organic pollutants. This enzymatic approach enhances the degradation efficiency of recalcitrant compounds in wastewater, indicating the potential of 1,3,4-oxadiazole and related compounds in environmental remediation efforts (Husain & Husain, 2007).
Organic Light-Emitting Diodes (OLEDs)
The BODIPY-based materials, including those with 1,3,4-oxadiazole derivatives, have been explored for their application in OLED devices. These materials are emerging as 'metal-free' infrared emitters with potential in organic optoelectronics, demonstrating the versatility of 1,3,4-oxadiazole derivatives beyond pharmaceutical applications (Squeo & Pasini, 2020).
特性
IUPAC Name |
3-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c1-4-11-25-13-18(20(26)17-7-5-6-8-19(17)25)22-23-21(24-27-22)16-10-9-14(2)15(3)12-16/h5-10,12-13H,4,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMZSPFIZMYMDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC(=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(Dimethylsulfamoylamino)methyl]benzoic acid](/img/structure/B2695653.png)



![8-[(diethylamino)methyl]-7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one](/img/structure/B2695659.png)

![2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2695661.png)
![4-[(Z)-3-(4-isopropylphenyl)-2-propenoyl]phenyl decanoate](/img/structure/B2695663.png)
![1-(3-((2-morpholino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)sulfonyl)phenyl)ethan-1-one](/img/structure/B2695668.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2695669.png)
![3-(4-chlorophenyl)-9-[(pyridin-4-yl)methyl]-2-(trifluoromethyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one; propan-2-ol](/img/structure/B2695671.png)